molecular formula C20H19BrN2O3 B5913432 N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide CAS No. 303093-29-0

N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913432
CAS RN: 303093-29-0
M. Wt: 415.3 g/mol
InChI Key: PKUHGAJDPNJEBS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has shown potential applications in various scientific fields. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been explored as an anti-inflammatory agent due to its ability to reduce inflammation in various animal models. Moreover, this compound has been studied as a potential anti-bacterial and anti-viral agent due to its activity against various bacterial and viral strains.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the inhibition of various enzymes and pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also inhibits the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation. Additionally, this compound has been shown to interfere with the replication of certain bacterial and viral strains, leading to their death.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has various biochemical and physiological effects in the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. It also reduces the production of various inflammatory cytokines, leading to a reduction in inflammation. Moreover, this compound has been shown to disrupt the cell membrane of certain bacterial and viral strains, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments include its potential as a multi-targeted agent in various scientific fields. It has shown activity against cancer cells, inflammatory cytokines, and various bacterial and viral strains. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One direction is the exploration of its potential as a drug candidate for various diseases, including cancer, inflammation, and infectious diseases. Another direction is the development of novel derivatives of this compound with improved activity and selectivity. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and in clinical trials.

Synthesis Methods

The synthesis method of N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction between 4-bromobenzaldehyde, 1-butylamine, and 2-hydroxy-1,2-dihydroquinoline-3-carboxylic acid in the presence of a catalyst. The resulting compound is then purified using various techniques such as recrystallization and chromatography.

properties

IUPAC Name

N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3/c1-2-3-12-23-16-7-5-4-6-15(16)18(24)17(20(23)26)19(25)22-14-10-8-13(21)9-11-14/h4-11,24H,2-3,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUHGAJDPNJEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

CAS RN

303093-29-0
Record name N-(4-BROMOPHENYL)-1-BUTYL-4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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